Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)
Description
The compound Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl) is a cyclic organic peroxide characterized by a cyclohexylidene backbone substituted with tert-butyl (1,1-dimethylethyl) groups at position 4 and two peroxide-linked tert-butyl moieties. These peroxides are typically used as radical initiators in polymerization or crosslinking reactions due to their thermal instability and ability to decompose into reactive radicals .
Properties
CAS No. |
3007-19-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-tert-butyl-1,1-bis(tert-butylperoxy)cyclohexane |
InChI |
InChI=1S/C18H36O4/c1-15(2,3)14-10-12-18(13-11-14,21-19-16(4,5)6)22-20-17(7,8)9/h14H,10-13H2,1-9H3 |
InChI Key |
MBQBCEOICFPWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Cyclohexanone Derivatives
Step 1: Formation of Cyclohexylidene Intermediate
Starting with cyclohexanone or substituted cyclohexanone derivatives, the ketone is functionalized at the 4-position with a tert-butyl group through alkylation or condensation reactions. This step establishes the cyclohexylidene core with the desired alkyl substitution.Step 2: Introduction of Peroxide Groups
The key step is the introduction of the bis(tert-butylperoxy) moieties. This is typically achieved by reacting the cyclohexylidene intermediate with tert-butyl hydroperoxide or tert-butyl peroxide under controlled conditions to form the peroxide linkages at the 1,1-positions of the cyclohexane ring. The reaction requires careful temperature control to avoid premature decomposition and to maximize yield.
Radical Initiated Peroxidation
- Radical initiators such as dicumyl peroxide or di(tert-butylperoxy)benzene can be used to facilitate the formation of the peroxide bonds on the cyclohexylidene scaffold. These initiators generate free radicals that abstract hydrogen atoms from the cyclohexylidene precursor, allowing the peroxide groups to attach.
Use of Crosslinking Agents in Polymer Compositions
- According to patent literature, peroxides of this class are often prepared or blended with other peroxides such as 1,1-dimethylethyl 1-methyl-1-phenylethyl peroxide and bis(1-methyl-1-phenylethyl) peroxide to optimize crosslinking efficiency in polymer formulations. The preparation of the pure peroxide compound may involve blending and purification steps to achieve the desired composition and activity.
Analytical Data and Research Findings
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C17H34O4 |
| Molecular Weight | Approximately 306.45 g/mol |
| CAS Number | 6731-36-8 (for related compounds) |
| Appearance | Typically a colorless to pale yellow liquid or solid |
| Decomposition Temperature | Typically decomposes around 130-160 °C releasing radicals |
| Solubility | Soluble in organic solvents such as dibutyl phthalate |
Thermal Decomposition and Radical Generation
- The compound decomposes thermally to generate free radicals, which initiate polymerization or crosslinking reactions. The decomposition rate and temperature are critical parameters controlled during synthesis and application.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Alkylation of Cyclohexanone | Introduce tert-butyl group on cyclohexanone precursor | Direct functionalization | Requires controlled conditions |
| Reaction with tert-butyl hydroperoxide | Formation of peroxide bonds on cyclohexylidene ring | High specificity for peroxide formation | Sensitive to temperature and reaction conditions |
| Radical Initiated Peroxidation | Use of radical initiators to form peroxides | Facilitates peroxide bond formation | Requires radical initiators and careful control |
| Blending with Other Peroxides | Mixing with other peroxides for optimized performance | Enhances crosslinking efficiency | Not a pure synthesis method |
| Electron-beam irradiation (alternative curing) | Non-chemical curing method substituting peroxide use | Avoids peroxide handling risks | Not a chemical synthesis method |
Chemical Reactions Analysis
Decomposition Reactions
The compound undergoes thermal or light-induced decomposition, generating reactive species:
-
Thermal Decomposition : Heating leads to cleavage of the peroxide bond, producing tert-butyl radicals and cyclohexylidene fragments. These radicals can initiate polymerization or undergo further reactions .
-
Light-Induced Decomposition : UV irradiation accelerates peroxide bond cleavage, releasing tert-butyl radicals for applications in radical polymerization .
Gem-Dihydroperoxide Formation
The synthesis of related gem-dihydroperoxides (structural analogs) involves:
-
Visible Light with Anthraquinone : Carbonyl compounds react with O₂ and anthraquinone under fluorescent light to form gem-dihydroperoxides. This method achieves high yields (80–95%) and is scalable .
-
MoO₂(acac)₂ Catalysis : Ketones or ketals react with ethereal H₂O₂ in the presence of molybdenum catalysts, selectively forming hydroperoxides with high chemoselectivity .
| Method | Key Features |
|---|---|
| Visible Light + Anthraquinone | High yield, visible light activation, scalable for cyclic ketones |
| MoO₂(acac)₂ Catalysis | Distinct selectivity for ketones/ketals, reusable catalyst |
Oxidative Cleavage
The compound facilitates oxidative cleavage of alkenes via singlet molecular oxygen (¹O₂):
-
Mechanism : Base-mediated fragmentation generates ¹O₂, which cleaves double bonds adjacent to aryl/alkyl groups, yielding carbonyl compounds .
-
Reaction Conditions : Room temperature, short reaction times (30 minutes to 2 hours) .
Antimalarial Agents
Derivatives of cyclohexylidene bishydroperoxides show antimalarial activity:
-
Spiro-Tetraoxanes : Prepared via reactions with dihaloalkanes, some derivatives exhibit IC₅₀ values ≤5.0 μM against Plasmodium falciparum .
Magnetic Catalysts
Triflic acid-functionalized magnetic nanoparticles catalyze the conversion of aldehydes/ketones to gem-dihydroperoxides:
Scientific Research Applications
Polymer Chemistry
Peroxide compounds are widely used as initiators in the polymerization process. Specifically, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] serves as a radical initiator for the production of various polymers. Its ability to decompose and generate free radicals makes it suitable for initiating polymerization reactions in the production of:
- Polyethylene
- Polystyrene
- Polyurethanes
Organic Synthesis
In organic chemistry, peroxides are utilized for oxidation reactions. The compound can facilitate the formation of alcohols and ketones from alkenes through oxidation processes. This application is particularly valuable in synthesizing complex organic molecules where selective oxidation is required.
Antioxidant Applications
Peroxide compounds can also act as antioxidants in various formulations. They help stabilize products by preventing oxidative degradation. This property is especially beneficial in:
- Food preservation
- Cosmetic formulations
- Pharmaceutical products
Initiators for Crosslinking Reactions
In the field of materials science, this peroxide is used to initiate crosslinking reactions in thermosetting resins and elastomers. This crosslinking enhances the mechanical properties and thermal stability of materials used in coatings and adhesives.
Case Study 1: Polymerization Initiation
A study conducted on the use of [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] as a polymerization initiator demonstrated its effectiveness in producing high molecular weight polymers with controlled molecular weights. The reaction conditions were optimized to achieve desired polymer characteristics.
Case Study 2: Oxidation Reactions
Research on the oxidation capabilities of this peroxide revealed its potential in converting specific alkenes to their corresponding alcohols with high selectivity. The study highlighted the importance of reaction conditions such as temperature and solvent choice to maximize yield.
Mechanism of Action
The mechanism of action of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] involves its ability to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound’s molecular targets and pathways are still being studied, but it is known to interact with various enzymes and proteins in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues:
*Estimated based on analogous structure in (C₂₈H₄₀O₂, MW 408).
†Calculated from formula C₁₉H₃₄O₂.
‡Calculated from formula C₁₄H₂₆O₂.
Key Differences in Properties
Thermal Stability: Cyclohexylidene-bridged peroxides (e.g., CAS 6731-36-8) exhibit lower thermal stability compared to alkyne-bridged analogues (e.g., CAS 1068-27-5) due to strain in the cyclic structure, leading to faster radical generation at lower temperatures .
Bioaccumulation Potential: Di-t-butyl peroxide has a predicted bioconcentration factor (BCF) of 250, indicating high bioaccumulation in aquatic organisms . Cyclohexylidene derivatives, with larger molecular weights and higher hydrophobicity (log Kow > 4), may exhibit even higher BCF values.
Synthetic Applications :
Biological Activity
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)], is a chemical compound primarily recognized for its applications in polymer chemistry as a radical initiator. Its unique structure features two tert-butyl peroxide groups bonded to a cyclohexylidene moiety, which significantly influences its biological activity and reactivity.
- Molecular Formula : C18H36O4
- Molar Mass : Approximately 316.48 g/mol
- CAS Number : 3007-19-0
The compound's notable feature is its ability to decompose thermally or photolytically, generating free radicals that can initiate polymerization processes or engage in various organic reactions. The general reaction mechanism involves the homolytic cleavage of the O-O bond under heat or light exposure, leading to radical formation.
Biological Activity
The biological activity of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] is primarily linked to its oxidative properties. Research indicates that compounds with peroxide linkages can induce oxidative stress in biological systems, leading to cellular damage and potential cytotoxic effects.
The compound's action is thought to be mediated through the generation of reactive oxygen species (ROS), which can cause:
- DNA Damage : Induction of chromosomal aberrations and mutations.
- Cell Membrane Damage : Disruption of lipid membranes leading to cell lysis.
- Protein Damage : Oxidation of amino acids affecting protein function.
Cytotoxicity Studies
A study examining the cytotoxic effects of various peroxides found that Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] exhibited significant toxicity in cultured human fibroblast cells. The study utilized assays to measure cell viability and oxidative stress markers. Results indicated that exposure to the compound resulted in:
- Increased levels of malondialdehyde (MDA), a marker for lipid peroxidation.
- Elevated reactive oxygen species (ROS) levels in treated cells.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar peroxides to assess their relative biological activities. The following table summarizes key findings:
| Compound Name | Cytotoxicity Level | Mechanism of Action |
|---|---|---|
| Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] | High | ROS generation leading to DNA and membrane damage |
| 1,1-Bis(tert-butylperoxy)cyclohexane | Moderate | Induces oxidative stress but less potent than the target compound |
| Cyclohexylidenebis[tert-butyl] peroxide | Low | Minimal oxidative effects observed |
Applications in Polymer Chemistry
In addition to its biological implications, Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] serves as an effective radical initiator in polymerization processes. Its ability to generate free radicals makes it suitable for:
- Initiating Polymerization : Effective in the polymerization of styrene and other vinyl monomers.
- Cross-linking Agents : Used in the production of thermosetting plastics and elastomers.
Q & A
Q. How do competing reaction mechanisms (e.g., hydrolysis vs. radical cleavage) influence the environmental fate of this compound?
- Answer: Hydrolysis dominates in alkaline conditions, producing tert-butyl alcohol and cyclohexylidene ketones. Radical pathways (UV/TiO₂ systems) generate smaller, polar fragments. Use isotopically labeled H₂¹⁸O to track hydrolysis products via LC-MS and radical trapping agents (e.g., tert-butanol) to quantify pathway contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
